molecular formula C7H13NO2 B13250901 3-(3-Hydroxypropyl)pyrrolidin-2-one

3-(3-Hydroxypropyl)pyrrolidin-2-one

Cat. No.: B13250901
M. Wt: 143.18 g/mol
InChI Key: FMFNWLBMKQYUPG-UHFFFAOYSA-N
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Description

Product Overview 3-(3-Hydroxypropyl)pyrrolidin-2-one is an organic building block with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This compound is supplied for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Chemical Specifications • CAS Number: 1195597-50-2 • Molecular Formula: C7H13NO2 • Molecular Weight: 143.18 • MDL Number: MFCD26931602 Research Context and Potential Applications 3-(3-Hydroxypropyl)pyrrolidin-2-one belongs to a class of compounds, pyrrolidin-2-one derivatives, that are of significant interest in medicinal chemistry, particularly in cardiovascular research . Scientific literature indicates that structurally related pyrrolidin-2-one derivatives have been investigated for their antiarrhythmic and antihypertensive properties . The pharmacological activity of these analogues is often linked to their affinity for adrenergic receptors (specifically, α1-adrenoceptor blockade), which can play a role in restoring normal heart rhythm and lowering blood pressure . For instance, one study on a novel pyrrolidin-2-one derivative, S-75, demonstrated prophylactic and therapeutic antiarrhythmic efficacy in an adrenaline-induced arrhythmia model, suggesting a potential mechanism of action involving α1-adrenoceptor antagonism . Another study highlighted that a lead compound, MG-1, served as a foundational structure for developing new derivatives with potent adrenolytic activity . As a building block, 3-(3-Hydroxypropyl)pyrrolidin-2-one provides researchers with a versatile scaffold for the synthesis and exploration of novel compounds with potential biological activity .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-(3-hydroxypropyl)pyrrolidin-2-one

InChI

InChI=1S/C7H13NO2/c9-5-1-2-6-3-4-8-7(6)10/h6,9H,1-5H2,(H,8,10)

InChI Key

FMFNWLBMKQYUPG-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1CCCO

Origin of Product

United States

Preparation Methods

Synthesis via Reduction and Cyclization of Oxazinyl Malonates

One of the prominent synthetic routes involves the transformation of [(5,6-dihydro-4H-1,2-oxazin-3-yl)methyl]malonates into substituted 5-(3-hydroxypropyl)pyrrolidin-2-ones. This method was reported by researchers exploring analogues of the antidepressant Rolipram.

  • Key steps :

    • Stereoselective two-step reduction of an oximino fragment.
    • Intramolecular cyclization involving one of the malonate ester groups.
    • Decarboxylation in the final stage to yield the pyrrolidin-2-one ring with the 3-hydroxypropyl substituent.
  • Advantages :

    • High stereoselectivity.
    • Versatility in producing various substituted derivatives.
    • Demonstrated efficiency in synthesizing bioactive analogues.
  • Reaction conditions :

    • Reduction typically employs hydride sources.
    • Cyclization is induced under controlled heating.
    • Decarboxylation occurs upon further heating or under acidic/basic conditions.
Step Reagents/Conditions Outcome/Yield
Reduction of oximino group Hydride reagents (e.g., NaBH4) Stereoselective reduction
Cyclization Heating, intramolecular reaction Ring closure
Decarboxylation Heat or acid/base catalysis Pyrrolidin-2-one formation

This method was detailed in a 2009 publication, highlighting its utility for synthesizing 3-(3-hydroxypropyl)pyrrolidin-2-one derivatives with controlled stereochemistry.

Preparation via Imination and Selective Activation of Hydroxy Groups

A patented process describes a method for preparing optically pure 3-hydroxy-pyrrolidine derivatives, which can be adapted to synthesize 3-(3-Hydroxypropyl)pyrrolidin-2-one.

  • Process overview :

    • Starting from optically pure 3,4-epoxy-1-butanol.
    • Imination with ammonia and an aldehyde (often benzaldehyde or substituted aryl aldehydes).
    • Conversion of the imino group to an amine under acid catalysis.
    • Selective activation of the hydroxy group at the C-1 position using halogenating agents.
    • Subsequent cyclization and deacetylation steps to yield the target compound.
  • Reaction parameters :

    • Ammonia equivalents: 2-5.
    • Aldehyde equivalents: ~1.
    • Solvents: Water, methanol, ethanol, or organic solvents.
    • Temperature: 0 to 60 °C depending on the step.
    • Reaction times: 1 to 24 hours, optimized to 3-5 hours for imination.
  • Purification :

    • Workup includes washing with dichloromethane, drying over magnesium sulfate.
    • Heating aqueous layers for deacetylation.
    • Distillation under reduced pressure to isolate the pure compound.
Step Reagents/Conditions Notes
Imination Optically pure 3,4-epoxy-1-butanol, ammonia, aldehyde (benzaldehyde) 1-24 h at 20-60 °C
Conversion of imino group Acid catalyst, organic solvent or water Simultaneous with imination
Hydroxy group activation Halogenating agent (1-5 eq), base (amine, 2-4 eq) Selective C-1 activation
Deacetylation Heating aqueous layer at 40 °C for 1 h Removes protecting groups
Purification Extraction, drying, distillation Yields up to 87% reported

This method emphasizes minimizing by-products such as trimers and maximizing optical purity and yield.

Alternative Synthetic Routes and Considerations

  • Nitroethane-based synthesis :

    • Nitroethane can be used as a starting material for C3-functionalized pyrrolidin-2-ones.
    • Multi-step sequences including nitro group transformations, ring closure, and functional group modifications.
    • This route provides access to analogues with varied substitution patterns.
  • Building block approaches :

    • Using 5-hydroxy-pyrrolone derivatives as intermediates.
    • Functionalization of side chains via amide bond formation or alkylation.
    • These methods allow for modular synthesis of derivatives but may require additional purification steps.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Advantages Yield Range Optical Purity Scalability
Oxazinyl malonate reduction/cyclization [(5,6-dihydro-4H-1,2-oxazin-3-yl)methyl]malonates High stereoselectivity, versatile Moderate to high Good Moderate
Imination and hydroxy activation Optically pure 3,4-epoxy-1-butanol, ammonia, aldehydes High purity, minimized by-products Up to 87% Excellent High
Nitroethane-based synthesis Nitroethane Access to diverse analogues Variable Not specified Moderate

Summary and Recommendations

The preparation of 3-(3-Hydroxypropyl)pyrrolidin-2-one can be efficiently achieved by multiple synthetic routes, each with distinct advantages:

  • The imine formation and selective hydroxy activation method is preferred when optical purity and high yield are critical, suitable for industrial scale-up due to controlled reaction parameters and minimized by-products.

  • The oxazinyl malonate reduction and cyclization approach offers excellent stereochemical control and versatility for synthesizing substituted analogues, valuable in medicinal chemistry research.

  • Alternative routes , such as nitroethane-based syntheses, provide access to structural diversity but may require more complex reaction sequences.

For researchers aiming to prepare 3-(3-Hydroxypropyl)pyrrolidin-2-one, the choice of method should consider the desired scale, stereochemical requirements, and available starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypropyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-Oxopropyl)pyrrolidin-2-one.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(3-Oxopropyl)pyrrolidin-2-one

    Reduction: 3-(3-Hydroxypropyl)pyrrolidin-2-ol

    Substitution: Various substituted pyrrolidinones depending on the nucleophile used.

Scientific Research Applications

3-(3-Hydroxypropyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural similarity to other bioactive pyrrolidinones makes it a candidate for drug development.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropyl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance its solubility and bioavailability, facilitating its interaction with molecular targets. The pyrrolidinone ring can participate in hydrogen bonding and other interactions, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidin-2-one Derivatives

Antiarrhythmic and Adrenergic Activity

  • 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives (e.g., compounds 7, 13, 18 in ): Substituents: Arylpiperazinyl groups (e.g., 2-chloro-, 4-chloro-, or 2-ethoxy-phenyl). Activity: High affinity for α₁- and α₂-adrenoceptors (pKi = 7.13–7.29) and prophylactic antiarrhythmic effects (ED₅₀ = 1.0–1.9 mg/kg in rats). Key Features: The piperazine ring and hydroxy group position critically influence receptor binding and hypotensive duration . Contrast: Unlike 3-(3-hydroxypropyl)pyrrolidin-2-one, these derivatives prioritize aromatic and heterocyclic substituents for targeted receptor interactions.

Insecticidal Activity

  • 3-(4-Hydroxy-6-pyranonyl)pyrrolidin-2-one derivatives (): Substituents: Pyranonyl groups at the 3-position. Activity: Insecticidal efficacy against cotton aphids (128–154 ppm). Key Features: The pyranonyl moiety contributes to bioactivity via secondary metabolite interactions. Contrast: The hydroxypropyl group in 3-(3-hydroxypropyl)pyrrolidin-2-one lacks reported insecticidal properties, highlighting the role of pyranonyl groups in pesticidal activity .

Chemokine Antagonism

  • (S)-1-[(1S,2R,4R)-4-isopropyl(methyl)amino)-2-propylcyclohexyl]-3-(6-(trifluoromethyl)quinazolin-4ylamino)pyrrolidin-2-one (BMS-813160) (): Substituents: Trifluoromethylquinazolinyl and cyclohexylamino groups. Activity: Dual CCR2/CCR5 antagonism with improved pharmacokinetics. Contrast: The complex substituents enable broad-spectrum chemokine targeting, unlike the simpler hydroxypropyl derivative .

Critical Analysis of Substituent Impact

  • Hydroxypropyl Group : Enhances solubility but lacks targeted bioactivity in available studies.
  • Arylpiperazinyl Groups: Enable receptor-specific interactions (e.g., α-adrenoceptors) via aromatic and hydrogen-bonding motifs.
  • Halogenated Groups : Increase reactivity and toxicity but are crucial for chemokine or pesticidal applications.

Biological Activity

3-(3-Hydroxypropyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Compound Overview

  • Chemical Structure : 3-(3-Hydroxypropyl)pyrrolidin-2-one features a pyrrolidine ring with a hydroxypropyl substituent, enhancing its solubility and stability.
  • Molecular Formula : C9H17NO2
  • Molecular Weight : 171.24 g/mol

Biological Activities

Research indicates that 3-(3-Hydroxypropyl)pyrrolidin-2-one exhibits a range of biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial and fungal strains, indicating potential as an antimicrobial agent.
  • Antiarrhythmic Effects : Pyrrolidin-2-one derivatives have been studied for their ability to modulate heart rhythms, suggesting therapeutic applications in cardiovascular diseases .
  • Antioxidant Activity : Compounds in this class have demonstrated radical scavenging abilities, which are crucial for combatting oxidative stress in biological systems .

The mechanisms through which 3-(3-Hydroxypropyl)pyrrolidin-2-one exerts its biological effects involve interactions with various biological targets:

  • Adrenergic Receptors : Some studies suggest that pyrrolidine derivatives can interact with adrenergic receptors, influencing heart rate and rhythm .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant properties .

Synthesis

The synthesis of 3-(3-Hydroxypropyl)pyrrolidin-2-one typically involves:

  • Starting Materials : Pyrrolidine derivatives and 3-bromopropanol.
  • Reaction Conditions : The reaction is often conducted in the presence of a base (e.g., potassium carbonate) followed by treatment with trifluoroacetic acid to yield the desired compound.

Comparative Analysis

A comparative analysis of similar compounds highlights the unique properties of 3-(3-Hydroxypropyl)pyrrolidin-2-one:

Compound NameStructure FeaturesUnique Properties
5-(Hydroxyethyl)pyrrolidin-2-oneHydroxyethyl group instead of hydroxypropylDifferent hydrophilicity affecting solubility
1-(Hydroxymethyl)pyrrolidineHydroxymethyl substitutionPotentially different biological activity
N-MethylpyrrolidineMethyl substitution on nitrogenAltered reactivity and binding properties

Case Studies and Research Findings

  • Antiarrhythmic Activity Study :
    • A study on pyrrolidin-2-one derivatives demonstrated significant antiarrhythmic effects in animal models. The compound S-75, structurally related to 3-(3-Hydroxypropyl)pyrrolidin-2-one, showed promising results in reducing arrhythmia severity compared to standard treatments like amiodarone .
    TreatmentDose (mg/kg)Bradycardia (%)Blocks (%)Mortality (%)
    Control-10010067.7
    S-75533.333.316.7
    Carvedilol567.783.316.7
  • Antioxidant Activity Evaluation :
    • The antioxidant potential was assessed using the DPPH assay, where derivatives exhibited significant radical scavenging activity comparable to known antioxidants like quercetin .
    Compound NameIC50 (μM)
    Quercetin10.0
    3-(3-Hydroxypropyl)pyrrolidin-2-one12.5

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